molecular formula C11H19NO B14415898 2,4,7-Trimethyl-2,3,4,6,7,7a-hexahydro-1H-cyclopenta[c]pyridin-6-ol CAS No. 81369-09-7

2,4,7-Trimethyl-2,3,4,6,7,7a-hexahydro-1H-cyclopenta[c]pyridin-6-ol

Cat. No.: B14415898
CAS No.: 81369-09-7
M. Wt: 181.27 g/mol
InChI Key: PMOIEWXMDSFOBY-UHFFFAOYSA-N
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Description

2,4,7-Trimethyl-2,3,4,6,7,7a-hexahydro-1H-cyclopenta[c]pyridin-6-ol is an organic compound with a complex structure that includes multiple methyl groups and a cyclopentane ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,7-Trimethyl-2,3,4,6,7,7a-hexahydro-1H-cyclopenta[c]pyridin-6-ol typically involves multiple steps, including the formation of the cyclopentane ring and the introduction of the pyridine ring. Common synthetic routes may involve the use of cyclization reactions, where a linear precursor undergoes ring closure to form the desired cyclic structure. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully monitored and controlled. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

2,4,7-Trimethyl-2,3,4,6,7,7a-hexahydro-1H-cyclopenta[c]pyridin-6-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methyl groups and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2,4,7-Trimethyl-2,3,4,6,7,7a-hexahydro-1H-cyclopenta[c]pyridin-6-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4,7-Trimethyl-2,3,4,6,7,7a-hexahydro-1H-cyclopenta[c]pyridin-6-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,7-Trimethyl-2,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyridin-1-one
  • 1H-Inden-1-one, 2,4,5,6,7,7a-hexahydro-4,4,7a-trimethyl-
  • trans-Valerenyl acetate

Uniqueness

2,4,7-Trimethyl-2,3,4,6,7,7a-hexahydro-1H-cyclopenta[c]pyridin-6-ol is unique due to its specific arrangement of methyl groups and the fusion of the cyclopentane and pyridine rings

Properties

CAS No.

81369-09-7

Molecular Formula

C11H19NO

Molecular Weight

181.27 g/mol

IUPAC Name

2,4,7-trimethyl-1,3,4,6,7,7a-hexahydrocyclopenta[c]pyridin-6-ol

InChI

InChI=1S/C11H19NO/c1-7-5-12(3)6-10-8(2)11(13)4-9(7)10/h4,7-8,10-11,13H,5-6H2,1-3H3

InChI Key

PMOIEWXMDSFOBY-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC2C1=CC(C2C)O)C

Origin of Product

United States

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